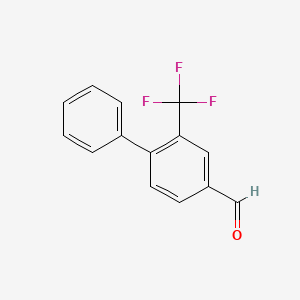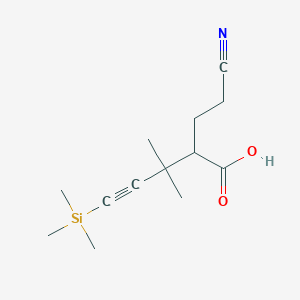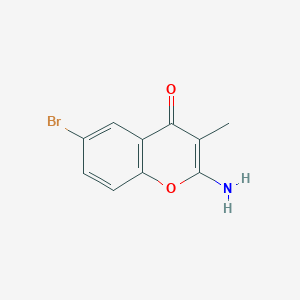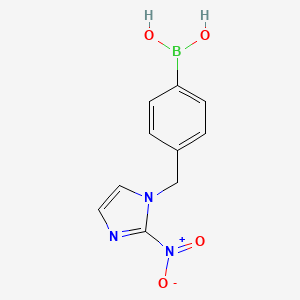![molecular formula C13H13N5O B11863673 6-[(4-methylphenyl)methoxy]-7H-purin-2-amine CAS No. 129409-65-0](/img/structure/B11863673.png)
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is a chemical compound that belongs to the purine class of organic molecules Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine typically involves the reaction of a purine derivative with a 4-methylbenzyl halide in the presence of a base. A common synthetic route includes:
Starting Materials: 6-chloropurine and 4-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80-100°C).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the purine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
科学研究应用
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-((4-Methylbenzyl)oxy)-1H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, interference with DNA/RNA synthesis, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
6-Benzylaminopurine: A purine derivative with a benzyl group, known for its use in plant growth regulation.
6-Methylaminopurine: Another purine derivative with a methyl group, studied for its biological activities.
Uniqueness
6-((4-Methylbenzyl)oxy)-1H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
129409-65-0 |
|---|---|
分子式 |
C13H13N5O |
分子量 |
255.28 g/mol |
IUPAC 名称 |
6-[(4-methylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H13N5O/c1-8-2-4-9(5-3-8)6-19-12-10-11(16-7-15-10)17-13(14)18-12/h2-5,7H,6H2,1H3,(H3,14,15,16,17,18) |
InChI 键 |
LTICVMSDFXJSRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)








![4,5-Dichloroindeno[1,2-C][1,2,6]thiadiazine](/img/structure/B11863670.png)




